molecular formula C6H7BrN2O B2434215 (5-Amino-6-bromopyridin-3-yl)methanol CAS No. 1379316-55-8

(5-Amino-6-bromopyridin-3-yl)methanol

Cat. No.: B2434215
CAS No.: 1379316-55-8
M. Wt: 203.039
InChI Key: OAMISFXIAZYDAN-UHFFFAOYSA-N
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Description

(5-Amino-6-bromopyridin-3-yl)methanol: is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position, a bromine atom at the second position, and a hydroxymethyl group at the fifth position of the pyridine ring

Properties

IUPAC Name

(5-amino-6-bromopyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMISFXIAZYDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-6-bromopyridin-3-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-amino-5-methylpyridine followed by hydroxymethylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde for the hydroxymethylation step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and hydroxymethylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Amino-6-bromopyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Amino-6-bromopyridin-3-yl)methanol is used as a building block in organic synthesis. It is employed in the synthesis of complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinities and mechanisms of action of pyridine-based drugs .

Medicine: Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of (5-Amino-6-bromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine groups play a crucial role in binding to these targets, influencing their activity and function. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules .

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